molecular formula C15H21CrN3O9 B12645841 Tris(5-oxo-DL-prolinato-N1,O2)chromium CAS No. 85392-56-9

Tris(5-oxo-DL-prolinato-N1,O2)chromium

Cat. No.: B12645841
CAS No.: 85392-56-9
M. Wt: 439.34 g/mol
InChI Key: JXFBFBVMICIXCK-UHFFFAOYSA-N
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Description

Tris(5-oxo-DL-prolinato-N1,O2)chromium is a chromium(III) complex derived from 5-oxo-DL-proline, a modified amino acid. These complexes typically exhibit octahedral geometry, with the metal center coordinated via the nitrogen (N1) and oxygen (O2) atoms of the 5-oxoproline ligand. Such compounds are of interest in coordination chemistry, catalysis, and biomimetic studies due to their stability and tunable electronic properties .

Properties

CAS No.

85392-56-9

Molecular Formula

C15H21CrN3O9

Molecular Weight

439.34 g/mol

IUPAC Name

chromium;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/3C5H7NO3.Cr/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);

InChI Key

JXFBFBVMICIXCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Cr]

Origin of Product

United States

Chemical Reactions Analysis

EINECS 286-916-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EINECS 286-916-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for its potential effects on biological pathways and molecular targets. In medicine, the compound is investigated for its therapeutic potential and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 286-916-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties of Selected Metal Complexes

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Stability/Solubility
Tris(5-oxo-DL-prolinato-N1,O2)lutetium 85440-83-1 C15H21LuN3O9 562.31 White to pale yellow solid High stability; soluble in polar solvents
Bis(5-oxo-DL-prolinato-N1,O2)zinc 68107-75-5 C10H14N2O6Zn 307.62 Solid (exact color unspecified) Moderate stability; water-soluble
Bis(5-oxo-DL-prolinato-N1,O2)cadmium 85994-31-6 C10H14CdN2O6 362.64 Solid Low thermal stability; regulated due to toxicity
Tris(5-oxo-DL-prolinato-N1,O2)cerium 85136-47-6 C15H21CeN3O9 527.45 Solid (structure detailed) High crystallinity; applications in materials science

Notes:

  • Chromium analog : Expected to exhibit intermediate molecular weight (~400–450 g/mol) and stability between lutetium (high) and cadmium (low). Solubility may depend on ligand-metal charge distribution.
  • Rare-earth complexes (e.g., Lu, Ce): Higher molecular weights and stability due to strong metal-ligand bonding, suitable for biochemical and catalytic applications .
  • Transition-metal complexes (e.g., Zn, Cd): Vary in toxicity and reactivity; cadmium derivatives are restricted under environmental regulations .

Insights :

  • Zinc complexes : Widely used in cosmetics for skin-barrier enhancement due to low toxicity and biocompatibility .
  • Cadmium/mercury complexes : Phased out of commercial use due to environmental persistence and health risks .
  • Chromium analog: Potential applications in catalysis or as a redox-active agent, pending toxicity evaluations.

Stability and Reactivity Trends

  • Thermal Stability : Rare-earth complexes (Lu, Ce) > Chromium (expected) > Zinc > Cadmium.
  • Solubility : Zinc and lutetium derivatives show higher solubility in aqueous media, whereas cadmium complexes may require organic solvents .
  • Ligand-Metal Bond Strength : Stronger in rare-earth metals due to their +3 oxidation state and larger ionic radii, enhancing kinetic inertness .

Research Findings and Gaps

  • Synthesis : Most analogs are synthesized via reaction of metal salts with 5-oxoproline under controlled pH, but chromium-specific protocols are undocumented in the evidence.
  • Toxicity Data : Chromium(III) is generally less toxic than Cr(VI), but detailed studies on its prolinato complex are lacking. Cadmium and mercury analogs highlight the need for rigorous safety assessments .
  • Biomedical Potential: Lutetium and cerium complexes are explored for imaging and nanotechnology, suggesting analogous chromium compounds could be studied for similar roles .

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